5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-3-7-14(8-4-12)19-16(11-18-17(19)21)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDJKORWDAOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the corresponding imine. This imine is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The imidazole ring can undergo reduction to form the corresponding dihydroimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-16-6)
- Substituents : Bromine (electron-withdrawing) at position 5 and chlorine (electron-withdrawing) at position 1.
- Impact : The electron-withdrawing halogens reduce electron density on the imidazole ring compared to the target compound’s methoxy and methyl groups. This may alter reactivity in nucleophilic substitutions or binding interactions .
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thione (CAS 89542-66-5)
- Substituents : Bromine (position 5) and methyl (position 1).
- Steric effects at position 1 are similar due to the shared methyl group .
1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-39-3)
- Substituents : Allyl (position 1) and 4-methoxyphenyl (position 5).
- Impact : The allyl group introduces a reactive alkene, which may increase susceptibility to oxidation or Michael addition compared to the target’s stable methylphenyl group. This could influence pharmacokinetic properties .
1-Isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-34-8)
- Substituents : Isobutyl (position 1) and 4-methoxyphenyl (position 5).
- Impact : The bulky isobutyl group may hinder molecular packing in crystals or reduce membrane permeability compared to the target’s planar methylphenyl substituent .
Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility (Polar vs. Nonpolar) |
|---|---|---|---|
| Target Compound | ~294.07 | 4-MeO-C6H4, 4-Me-C6H3 | Moderate (methoxy enhances polarity) |
| 5-(4-Bromophenyl)-1-(4-Cl-phenyl) derivative | 343.63 | 4-Br-C6H4, 4-Cl-C6H3 | Low (halogens reduce polarity) |
| 1-Allyl Derivative (CAS 1105190-39-3) | 246.33 | Allyl, 4-MeO-C6H4 | Moderate (allyl may reduce crystallinity) |
Crystallographic and Conformational Analysis
Biological Activity
5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 5-(4-methoxyphenyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazole-2-thione
- Molecular Formula : C17H16N2OS
- CAS Number : 1105190-54-2
- Molecular Weight : 296.39 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. The presence of the methoxy and methyl groups enhances lipophilicity and may improve binding affinity to target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole and imidazole derivatives. Compounds with similar structures have shown promising activity against various bacterial strains. For instance, compounds containing thiazole rings have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Antitumor Activity
This compound has been evaluated for its anticancer potential. In vitro studies indicate that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The structure-activity relationship suggests that the presence of electron-donating groups like methoxy enhances cytotoxicity .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | A549 | 15 |
| Target Compound | MCF-7 | 8 |
Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests potential in treating epilepsy. SAR studies indicate that modifications in the phenyl rings can significantly affect anticonvulsant activity, with certain substitutions enhancing efficacy .
Study on Antitumor Effects
In a study evaluating the anticancer properties of imidazole derivatives, researchers synthesized various compounds based on the imidazole scaffold. The target compound exhibited an IC50 value lower than that of doxorubicin in both MCF-7 and A549 cell lines, indicating its potential as a chemotherapeutic agent .
Study on Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of several thiazole-containing compounds against clinical isolates of bacteria. The target compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for 5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors such as substituted hydrazines and enones. For example, analogous imidazole-thiones have been prepared by reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux . Key steps include:
- Selection of aryl aldehydes and thiourea derivatives as starting materials.
- Use of polar aprotic solvents (e.g., DMF) or ethanol with catalysts like acetic acid.
- Purification via recrystallization or column chromatography.
- Validation by melting point analysis and spectroscopic techniques .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Analyze chemical shifts to confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃) and methylphenyl (δ ~2.3 ppm for CH₃) groups. Compare with reference data for similar imidazole-thiones .
- IR Spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and aromatic C-H stretches.
- Elemental Analysis : Compare experimental vs. calculated C, H, N, and S percentages to verify purity (>98%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Prioritize:
- NMR Spectroscopy : For structural elucidation of substituents and ring systems.
- Mass Spectrometry (MS) : To confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where imidazole-thiones show activity.
- Docking Validation : Compare predicted poses with crystallographic data (e.g., PDB ID 2RE) to assess binding modes .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies and correlate with in vitro assays .
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent IC₅₀ measurements across cell lines (e.g., MCF-7 vs. HeLa).
- Assay Standardization : Control variables like serum concentration, incubation time, and solvent (DMSO concentration ≤0.1%).
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for experimental variability .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) and evaluate biological activity .
- QSAR Modeling : Use software like Schrödinger’s QikProp to correlate electronic (Hammett σ) or steric parameters with activity.
- Crystallographic Data : Analyze X-ray structures to identify critical hydrogen bonds or π-π interactions .
Q. What experimental designs optimize reaction yields during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Variables : Test solvent (ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., p-toluenesulfonic acid).
- Response Surface Methodology : Model interactions between variables to maximize yield.
- Scale-Up Validation : Transition from microliter (high-throughput screening) to multi-gram scales with reproducibility checks .
Q. How should stability studies be conducted for this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC Monitoring : Track degradation products using a C18 column and UV detection (λ = 254 nm).
- Storage Recommendations : Use amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
